molecular formula C19H20N2O B11123952 N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide

Cat. No.: B11123952
M. Wt: 292.4 g/mol
InChI Key: SSZGMCKVUUCBHH-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide typically involves the reaction of 1-isopropyl-1H-indole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-isopropyl-1H-indol-4-yl)-2-phenylacetamide can be compared with other similar compounds, such as:

  • N-(1-methyl-1H-indol-4-yl)-2-phenylacetamide
  • N-(1-ethyl-1H-indol-4-yl)-2-phenylacetamide
  • N-(1-propyl-1H-indol-4-yl)-2-phenylacetamide

These compounds share a similar indole structure but differ in the substituents attached to the indole ring. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-phenyl-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C19H20N2O/c1-14(2)21-12-11-16-17(9-6-10-18(16)21)20-19(22)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,20,22)

InChI Key

SSZGMCKVUUCBHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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